N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-27-16-7-5-15(6-8-16)20-18(23)14-21-13-17(9-10-19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDVFKZHLDZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Final acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions might target the carbonyl groups in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H27N3O5S
- Molecular Weight : 441.5 g/mol
The compound features a piperidine ring attached to a dihydropyridine moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a series of related compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The most active derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown significant AChE inhibitory activity, with IC50 values ranging from 1.13 to 6.28 µM .
- Urease : It has been highlighted for its urease inhibition capabilities, which are crucial for treating infections caused by urease-producing bacteria .
Anticancer Potential
Research indicates that the compound may possess anticancer properties. Studies involving related piperidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Antibacterial Screening : A study tested multiple derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong antibacterial activity .
- Biofilm Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
- Synergistic Effects : When combined with other antibiotics, the compound exhibited synergistic effects that lowered the effective doses required for bacterial inhibition .
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Targets | Results (IC50 or MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 0.22 - 0.25 µg/mL |
| Salmonella typhi | Moderate activity | |
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 1.13 - 6.28 µM |
| Urease | IC50 values < 5 µM | |
| Anticancer | Various cancer cell lines | Induced apoptosis |
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with pyridin-2-yl-4-oxobutanal derivatives reacting with amines under controlled conditions. Key factors include:
- Catalysts/Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while bases like K₂CO₃ facilitate deprotonation .
- Temperature: Maintain 60–80°C to balance reaction kinetics and avoid decomposition .
- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Nucleophilicity |
| Temperature | 70°C | ↑ Reaction rate |
| Base | K₂CO₃ | ↑ Deprotonation efficiency |
Advanced: How can reaction mechanisms for sulfonyl group incorporation be analyzed?
Methodological Answer:
Mechanistic studies require:
- Isotopic Labeling: Use ³⁵S-labeled sulfonyl chloride to track sulfonation steps via radio-TLC .
- Kinetic Profiling: Monitor intermediate formation using in-situ FTIR or HPLC to identify rate-limiting steps .
- Computational Modeling: Apply DFT calculations to map energy barriers for sulfonyl transfer reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the dihydropyridine and sulfonyl groups .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC: Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
